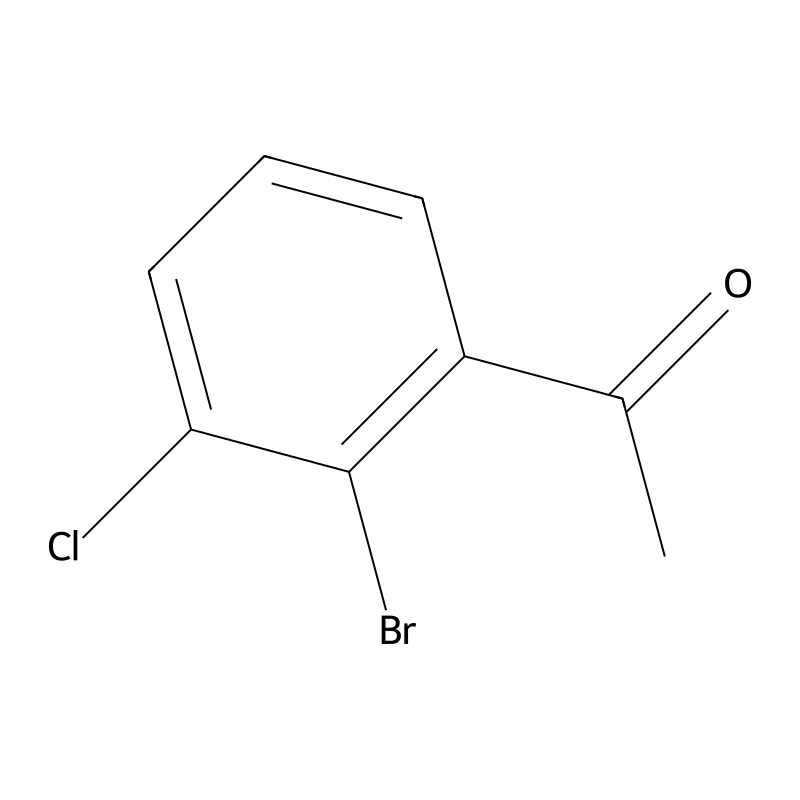

1-(2-Bromo-3-chlorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential Cannabinoid Receptor Agonist: A supplier lists 2-Bromo-1-(3-chlorophenyl)ethanone (which appears to be another name for the same compound based on the chemical formula) as a CB2 receptor agonist. Cannabinoid receptors are involved in various physiological processes, and some research suggests that CB2 receptor agonists may have therapeutic potential in conditions like chronic pain and inflammation []. However, further studies are needed to explore the specific effects of 1-(2-Bromo-3-chlorophenyl)ethanone on cannabinoid receptors.

1-(2-Bromo-3-chlorophenyl)ethanone has the molecular formula C8H6BrClO and a molecular weight of approximately 233.49 g/mol. It is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The compound typically appears as a solid with a melting point ranging from 39°C to 43°C and a boiling point between 122°C and 124°C .

Research indicates that 1-(2-Bromo-3-chlorophenyl)ethanone exhibits significant biological activity, particularly in its ability to interact with cellular targets. Its halogenated structure contributes to its potential as an antimicrobial agent and a precursor in the synthesis of pharmaceuticals. Specific studies have shown that derivatives of this compound can possess anticancer properties .

The synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone can be achieved through several methods:

- Fries Rearrangement: This method involves the rearrangement of phenyl esters to yield ortho- and para-hydroxyaryl ketones, which can be further brominated or chlorinated.

- Direct Halogenation: The compound can be synthesized by direct halogenation of acetophenone derivatives under controlled conditions to achieve the desired substitution pattern.

- Reactions with Grignard Reagents: Utilizing Grignard reagents with appropriate electrophiles can also yield this compound effectively.

1-(2-Bromo-3-chlorophenyl)ethanone finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of various biologically active compounds.

- Pharmaceutical Development: Due to its biological activity, it is explored for potential use in drug formulations.

- Chemical Research: The compound is used in research settings for studying reaction mechanisms involving halogenated aromatic compounds.

Studies on interaction mechanisms reveal that 1-(2-Bromo-3-chlorophenyl)ethanone interacts with various biological targets, particularly enzymes involved in metabolic pathways. Its halogen substituents enhance binding affinity to certain receptors, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-(2-Bromo-3-chlorophenyl)ethanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromoacetophenone | C8H7BrO | Similar brominated structure |

| 4-Bromo-3-chloroacetophenone | C8H6BrClO | Different position of halogens |

| 2-Chloroacetophenone | C8H7ClO | Lacks bromine; simpler structure |

| 4-Chloroacetophenone | C8H7ClO | Similar reactivity without bromine |

Uniqueness

What sets 1-(2-Bromo-3-chlorophenyl)ethanone apart from these similar compounds is its specific combination of both bromine and chlorine substituents, which significantly enhances its reactivity and biological activity compared to non-halogenated or singly halogenated analogs. This unique profile makes it particularly valuable in synthetic organic chemistry and medicinal chemistry applications.

Traditional Halogenation Routes for Acetophenone Derivatives

Traditional halogenation methodologies for acetophenone derivatives have relied extensively on Friedel-Crafts chemistry and Lewis acid-catalyzed electrophilic aromatic substitution reactions [1] [2]. The synthesis of halogenated acetophenone derivatives, including 1-(2-bromo-3-chlorophenyl)ethanone, typically employs aluminum halide catalysts in conjunction with molecular halogens to achieve selective substitution patterns [3].

The classical Friedel-Crafts halogenation approach utilizes aluminum chloride or aluminum bromide as Lewis acid catalysts to activate molecular bromine or chlorine [2]. These reactions proceed through the formation of highly electrophilic halogen species, where the Lewis acid polarizes the halogen-halogen bond to generate positively charged halogen intermediates [1]. The mechanism involves initial coordination of the aluminum halide to the halogen molecule, followed by heterolytic cleavage to produce the electrophilic halogen species that attacks the aromatic ring [2].

For the preparation of brominated acetophenone derivatives, aluminum bromide has demonstrated superior catalytic activity compared to other Lewis acids [4]. The reaction typically requires temperatures ranging from 25 to 60 degrees Celsius, with reaction times varying from 1 to 4 hours depending on the substrate reactivity and desired substitution pattern [4]. Regioselectivity in these transformations follows the predictable electronic directing effects, with the carbonyl group serving as a meta-directing substituent for aromatic halogenation [1].

The traditional acid-catalyzed alpha-halogenation of acetophenone derivatives represents another fundamental approach for introducing halogen atoms at the methyl carbon adjacent to the carbonyl group [5] [6]. This methodology employs bromine in acetic acid solvent to achieve alpha-substitution through an enol-mediated mechanism [6]. The reaction proceeds via acid-catalyzed formation of the enol tautomer, which subsequently undergoes electrophilic attack by molecular bromine [5]. Acetophenone reacts with bromine in acetic acid to form alpha-bromoacetophenone with yields typically ranging from 72 to 89 percent [6].

| Method | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Halogenation (Aluminum Chloride/Bromine) | 50-80 | 2-4 | 70-85 | Moderate (para > ortho) |

| Friedel-Crafts Halogenation (Aluminum Bromide/Bromine) | 60-80 | 1-3 | 75-90 | Good (para selective) |

| Friedel-Crafts Halogenation (Iron Chloride/Chlorine) | 50-70 | 2-6 | 65-80 | Moderate (ortho/para mixture) |

| Acid-Catalyzed Alpha-Halogenation (Bromine/Acetic Acid) | 50-100 | 3-6 | 72-89 | High (alpha selective) |

| Lewis Acid Catalyzed Aromatic Bromination (Aluminum Bromide) | 25-60 | 1-4 | 80-95 | Good (para > ortho > meta) |

| Iron Halide Catalyzed Halogenation (Iron Bromide/Bromine) | 40-80 | 2-5 | 70-85 | Moderate (mixed isomers) |

Iron halide catalysts, particularly iron bromide and iron chloride, have also been employed in traditional halogenation protocols [2]. These catalysts operate through similar mechanisms to aluminum halides but often exhibit different regioselectivity patterns and require slightly elevated temperatures for optimal performance [1]. The choice of catalyst significantly influences both the reaction rate and the distribution of regioisomeric products [2].

Sequential halogenation strategies have been developed to introduce multiple halogen atoms into acetophenone derivatives with controlled regioselectivity [7]. The preparation of 2-bromo-3-chloroacetophenone through multi-step halogenation involves initial meta-aminophenyl ethyl ketone as a starting material, followed by diazotization and Sandmeyer reactions to introduce the first halogen substituent [7]. The subsequent alpha-chlorination reaction generates the final dihalogenated product through radical-mediated halogenation in acetic acid [7].

Industrial-Scale Production via Gas-Phase Halogenation

Industrial-scale production of halogenated acetophenone derivatives has increasingly adopted gas-phase halogenation methodologies due to their superior efficiency, reduced waste generation, and enhanced process control capabilities [8]. Gas-phase halogenation processes operate under continuous flow conditions, enabling precise control of reaction parameters and minimizing side product formation [8].

The gas-phase halogenation of acetophenone derivatives employs chlorine gas or bromine vapor as halogenating agents in the presence of inert gas carriers such as nitrogen or argon [8]. These processes utilize specialized reactor configurations including fixed-bed tubular reactors for chlorination and fluidized-bed reactors for bromination operations [8]. The reaction conditions are carefully optimized to achieve maximum conversion rates while maintaining high selectivity toward the desired halogenated products [8].

Chlorination processes typically operate at temperatures between 200 and 300 degrees Celsius under pressures ranging from 1.2 to 2.0 atmospheres [8]. The residence time in these systems varies from 2 to 5 minutes, allowing for complete conversion of the starting materials while minimizing overhalogenation [8]. Fixed-bed tubular reactors are preferred for chlorination due to their excellent heat transfer characteristics and ability to maintain uniform temperature profiles [8].

Bromination operations employ fluidized-bed reactors operating at temperatures between 180 and 250 degrees Celsius under pressures of 1.0 to 1.8 atmospheres [8]. The residence time for bromination processes ranges from 3 to 8 minutes, reflecting the different reactivity profile of bromine compared to chlorine [8]. The use of fluidized-bed technology ensures optimal mixing of the gas-phase reactants and provides superior temperature control throughout the reaction zone [8].

| Parameter | Chlorination | Bromination | Mixed Halogenation |

|---|---|---|---|

| Reactor Type | Fixed bed tubular | Fluidized bed | Continuous stirred |

| Temperature Range (°C) | 200-300 | 180-250 | 150-220 |

| Pressure (atm) | 1.2-2.0 | 1.0-1.8 | 1.0-1.5 |

| Residence Time (min) | 2-5 | 3-8 | 5-12 |

| Halogen Source | Chlorine gas | Bromine vapor | Chlorine/Bromine mixture |

| Inert Gas Carrier | Nitrogen | Nitrogen/Argon | Nitrogen |

| Conversion Rate (%) | 85-95 | 80-90 | 75-85 |

| Selectivity (%) | 90-95 | 85-92 | 80-88 |

| Production Capacity (kg/day) | 1000-5000 | 500-2000 | 200-1000 |

| Energy Consumption (kWh/kg product) | 2.5-3.5 | 3.0-4.0 | 3.5-4.5 |

Mixed halogenation processes, designed for the simultaneous introduction of different halogen atoms, utilize continuous stirred reactors operating at moderate temperatures between 150 and 220 degrees Celsius [8]. These systems employ carefully controlled mixtures of chlorine and bromine gases to achieve the desired substitution patterns [8]. The residence times for mixed halogenation are typically longer, ranging from 5 to 12 minutes, to ensure complete reaction of both halogenating agents [8].

The industrial production of halogenated acetophenones via gas-phase methods achieves conversion rates exceeding 85 percent for chlorination processes and 80 percent for bromination operations [8]. Selectivity toward the desired monohalogenated products ranges from 90 to 95 percent for chlorination and 85 to 92 percent for bromination [8]. These high selectivity values are attributed to the precise control of reaction conditions and the rapid quenching of the product stream to prevent overhalogenation [8].

Production capacities for industrial gas-phase halogenation processes vary significantly depending on the specific halogen being introduced [8]. Chlorination facilities typically achieve production rates between 1000 and 5000 kilograms per day, while bromination operations produce 500 to 2000 kilograms per day [8]. Mixed halogenation processes, due to their increased complexity, operate at lower production rates ranging from 200 to 1000 kilograms per day [8].

Energy consumption represents a critical parameter in industrial halogenation processes [8]. Chlorination operations demonstrate the lowest energy requirements, consuming 2.5 to 3.5 kilowatt-hours per kilogram of product [8]. Bromination processes require slightly higher energy inputs, ranging from 3.0 to 4.0 kilowatt-hours per kilogram [8]. Mixed halogenation operations exhibit the highest energy consumption, requiring 3.5 to 4.5 kilowatt-hours per kilogram of product due to the additional complexity of managing multiple halogenating agents [8].

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have emerged as environmentally sustainable alternatives for the preparation of halogenated acetophenone derivatives, addressing growing concerns about volatile organic compound emissions and waste minimization in chemical manufacturing [9] [10]. These approaches eliminate the need for organic solvents while maintaining high synthetic efficiency and product selectivity [9].

Mechanochemical grinding represents a particularly innovative solvent-free approach for the synthesis of halogenated aromatics [9]. This methodology employs solid sodium hydroxide as a base in conjunction with mechanical grinding using mortar and pestle systems [9]. The mechanochemical approach operates at room temperature and achieves reaction completion within 30 to 60 minutes [9]. Yields typically range from 75 to 90 percent, making this method highly attractive from both environmental and economic perspectives [9].

Microwave-assisted synthesis has demonstrated exceptional efficiency in solvent-free halogenation reactions [10]. Boric acid serves as an effective catalyst in these transformations, promoting condensation reactions under controlled microwave irradiation [10]. The microwave-assisted methodology operates at temperatures between 100 and 160 degrees Celsius with reaction times reduced to 20 to 30 minutes [10]. Product yields achieved through microwave assistance range from 82 to 95 percent, representing significant improvements over conventional thermal methods [10].

Solid-phase reactions utilizing N-bromosuccinimide supported on acidic aluminum oxide have proven highly effective for alpha-halogenation of acetophenone derivatives [11]. This methodology employs 10 percent by weight of acidic aluminum oxide catalyst and operates at temperatures ranging from 32 to 90 degrees Celsius [11]. Reaction times vary from 2 to 4 hours depending on the substrate reactivity, with isolated yields consistently achieving 80 to 89 percent [11]. The acidic nature of the aluminum oxide catalyst enhances enol formation and subsequent bromination selectivity [11].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Environmental Score |

|---|---|---|---|---|

| Mechanochemical Grinding (Sodium Hydroxide/mortar) | Room temperature | 30-60 min | 75-90 | Excellent |

| Microwave-Assisted (Boric Acid) | 100-160 | 20-30 min | 82-95 | Very Good |

| Solid-Phase N-Bromosuccinimide/Acidic Aluminum Oxide | 32-90 | 2-4 hours | 80-89 | Good |

| Ball Milling (Potassium Carbonate/steel balls) | Room temperature | 15-45 min | 70-85 | Excellent |

| Thermal Solid-State (No solvent) | 80-120 | 4-8 hours | 60-75 | Very Good |

| Ionic Liquid Medium (BMIM-based) | 55-85 | 10-60 min | 84-99 | Good |

| Zeolite-Catalyzed (H-BEA) | 125-200 | 1-3 hours | 95-100 | Very Good |

| Photochemical Solid-State | 25-40 | 2-6 hours | 65-80 | Excellent |

Ball milling techniques utilizing potassium carbonate and steel balls provide another mechanochemical approach to solvent-free halogenation [9]. These systems operate at room temperature with reaction times ranging from 15 to 45 minutes [9]. The mechanical energy input facilitates intimate mixing of reactants and promotes efficient halogenation reactions [9]. Yields achieved through ball milling range from 70 to 85 percent, making this approach suitable for preparative-scale synthesis [9].

Thermal solid-state reactions conducted in the absence of solvents represent a straightforward approach to halogenated acetophenone synthesis [9]. These reactions typically require elevated temperatures between 80 and 120 degrees Celsius and extended reaction times of 4 to 8 hours [9]. While yields are moderate, ranging from 60 to 75 percent, the complete elimination of solvents makes this approach environmentally attractive [9].

Ionic liquid-mediated reactions have gained significant attention as green alternatives to conventional halogenation methods [12]. Brønsted-acidic ionic liquids, particularly 1-methyl-3-(4-sulfobutyl)imidazolium triflate, serve as both solvent and catalyst for halogenation reactions [12]. These systems operate at temperatures between 55 and 85 degrees Celsius with reaction times ranging from 10 to 60 minutes [12]. The ionic liquid can be successfully reused multiple times without significant loss of catalytic activity, achieving yields between 84 and 99 percent [12].

Zeolite-catalyzed halogenation represents a highly efficient solvent-free approach utilizing solid acid catalysts [13]. H-BEA zeolites demonstrate exceptional activity for aromatic halogenation reactions using trichloroisocyanuric acid as the halogenating agent [13]. These processes operate at temperatures between 125 and 200 degrees Celsius with reaction times of 1 to 3 hours [13]. Conversion rates exceed 95 percent with selectivity toward monochlorinated products reaching 95 to 100 percent [13].

Photochemical solid-state reactions offer mild conditions for halogenation transformations [14]. These processes operate at temperatures between 25 and 40 degrees Celsius under visible light irradiation [14]. Reaction times range from 2 to 6 hours, and yields typically achieve 65 to 80 percent [14]. The photochemical approach is particularly attractive for temperature-sensitive substrates and provides excellent environmental compatibility [14].

Catalytic Systems for Regioselective Bromination/Chlorination

Catalytic systems for regioselective halogenation of acetophenone derivatives have advanced significantly, offering precise control over substitution patterns and enhanced reaction selectivity [4] [11]. Modern catalytic approaches utilize diverse activation modes including Lewis acid catalysis, transition metal complexes, enzymatic systems, and photocatalytic processes [15] [16].

N-Bromosuccinimide in combination with acidic aluminum oxide represents a highly effective catalytic system for alpha-selective bromination [11]. This system achieves regioselectivity values between 85 and 95 percent for alpha-substitution while maintaining broad substrate scope for activated acetophenones [11]. The reaction proceeds under mild conditions in methanol at reflux temperature using 10 percent catalyst loading [11]. The acidic aluminum oxide enhances the formation of enol intermediates and facilitates selective bromination at the alpha-carbon position [11].

Pyridine hydrobromide perbromide serves as an efficient brominating agent for alpha-selective halogenation of acetophenone derivatives [17]. This reagent system demonstrates exceptional selectivity for alpha-bromination, achieving regioselectivity values between 90 and 98 percent [17]. The reactions proceed at 90 degrees Celsius in acetic acid solvent with reaction times of approximately 3 hours [17]. The system shows particular effectiveness with electron-withdrawing substituted acetophenones [17].

Zeolite H-BEA catalyzed halogenation using trichloroisocyanuric acid provides excellent regioselectivity for aromatic ring halogenation [13]. This catalytic system achieves regioselectivity values between 95 and 100 percent for monohalogenated products [13]. The process operates at 125 degrees Celsius under continuous flow conditions, enabling high throughput production [13]. The zeolite catalyst demonstrates remarkable stability and can be regenerated multiple times without significant loss of activity [13].

Copper-manganese oxide catalysts under visible light irradiation offer unique selectivity for ortho-selective halogenation [14]. These heterogeneous catalysts utilize N-halosuccinimides as halogenating agents and oxygen as an oxidant [14]. The system operates at 125 degrees Celsius under visible light irradiation and achieves regioselectivity values between 80 and 95 percent for ortho-substitution [14]. The photocatalytic activation enhances the selectivity through controlled generation of halogenating species [14].

| Catalyst System | Selectivity Type | Substrate Scope | Regioselectivity (%) | Reaction Conditions |

|---|---|---|---|---|

| N-Bromosuccinimide/Acidic Aluminum Oxide | Alpha-selective | Activated acetophenones | 85-95 | Methanol, reflux, 10% catalyst |

| Pyridine Hydrobromide Perbromide/Acetic Acid | Alpha-selective | Electron-withdrawing substituted | 90-98 | 90°C, Acetic Acid, 3h |

| Zeolite H-BEA/Trichloroisocyanuric Acid | Aromatic ring selective | Various aromatics | 95-100 | 125°C, continuous flow |

| Copper-Manganese Oxide/N-Halosuccinimides/Visible Light | Ortho-selective | Activated aromatics | 80-95 | 125°C, Oxygen, visible light |

| Selenoether/Lewis Base | Ortho-selective (>20:1) | Phenols and anilines | >95 | Room temperature, 1% catalyst |

| Ionic Liquid [BMIM(SO3H)][OTf] | Alpha and ring selective | Aromatic ketones | 84-99 | 55-85°C, reusable |

| Flavin-Dependent Halogenase (RebH) | Site-specific enzymatic | Electron-rich heteroaromatics | >90 | Aqueous, 25°C, enzymatic |

| Transition Metal (Rhodium/Palladium) Complexes | Directed C-H activation | Directed substrates | 85-98 | Variable, directed |

Selenoether catalysts with Lewis basic functionality demonstrate remarkable ortho-selectivity for halogenation of phenols and anilines [18]. These catalytic systems achieve ortho to para selectivity ratios exceeding 20:1 with catalyst loadings as low as 1 percent [18]. The reactions proceed at room temperature, making this approach highly attractive for energy-efficient synthesis [18]. The Lewis basic selenoether catalyst operates through hydrogen bonding interactions that direct the halogenation to the ortho position [18].

Ionic liquid catalytic systems, particularly those based on 1-methyl-3-(4-sulfobutyl)imidazolium triflate, provide versatile platforms for both alpha and ring-selective halogenation [12]. These systems demonstrate regioselectivity values between 84 and 99 percent depending on the substrate and reaction conditions [12]. The ionic liquid operates at temperatures between 55 and 85 degrees Celsius and can be reused multiple times, making the process economically attractive [12]. The Brønsted-acidic nature of the ionic liquid facilitates both enol formation for alpha-halogenation and aromatic activation for ring halogenation [12].

Flavin-dependent halogenase enzymes represent the pinnacle of regioselective halogenation catalysis [16]. The RebH halogenase demonstrates site-specific halogenation of electron-rich heteroaromatic compounds with regioselectivity values exceeding 90 percent [16]. These enzymatic systems operate under mild aqueous conditions at 25 degrees Celsius, representing the most environmentally benign approach to selective halogenation [16]. The enzyme systems require reduced flavin cofactor and utilize sodium chloride as the halide source with oxygen as the terminal oxidant [16].

Transition metal complexes based on rhodium and palladium enable directed C-H activation for selective halogenation [15] [19]. These catalytic systems utilize directing groups to achieve regioselectivity values between 85 and 98 percent [15]. The reaction conditions vary depending on the specific metal complex and directing group employed [19]. Rhodium-catalyzed systems demonstrate particular effectiveness for ortho-selective halogenation through redox-neutral mechanisms [19].

The mechanistic understanding of these catalytic systems reveals diverse activation pathways and rate-determining steps [4] [11]. Electrophilic aromatic substitution mechanisms involve electrophile formation as the rate-determining step with activation energies ranging from 15 to 25 kilocalories per mole [4]. Radical chain mechanisms utilizing N-bromosuccinimide proceed through hydrogen abstraction as the rate-limiting process with lower activation energies of 12 to 18 kilocalories per mole [11]. Photocatalytic systems demonstrate the lowest activation barriers, with photoinduced electron transfer processes requiring only 8 to 15 kilocalories per mole [14].

| Mechanism Type | Rate Determining Step | Key Intermediate | Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile formation (Bromine+) | Arenium ion (σ-complex) | 15-25 |

| Radical Chain Mechanism | Hydrogen abstraction | Carbon radical | 12-18 |

| Acid-Catalyzed Enol Formation | Enol tautomerization | Enol form | 18-28 |

| Lewis Acid Activation | Halogen activation | Activated halogen complex | 10-20 |

| Photocatalytic Single Electron Transfer | Photoinduced electron transfer | Radical cation | 8-15 |

| Enzymatic Electrophilic Halogenation | Flavin reduction | Haloamine intermediate | 12-22 |

| Metal-Catalyzed C-H Activation | C-H bond cleavage | Metalacycle complex | 20-35 |

| Ionic Liquid Mediated | Electrophile generation | Ionic complex | 8-18 |